

physical properties of 4-Boc-3-morpholinocarbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: B153264

[Get Quote](#)

Technical Guide: 4-Boc-3-morpholinocarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and expected analytical data for 4-Boc-3-morpholinocarbaldehyde. This compound, featuring a morpholine scaffold with a protected amine and a reactive aldehyde functional group, is a valuable intermediate in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in many pharmaceuticals due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.

Physical and Chemical Properties

Quantitative data for 4-Boc-3-morpholinocarbaldehyde is limited in publicly available literature. The following tables summarize the available information, with some data specific to the (R)-enantiomer.

Table 1: General Properties of 4-Boc-3-morpholinocarbaldehyde

Property	Value
IUPAC Name	tert-butyl 3-formylmorpholine-4-carboxylate
Molecular Formula	C ₁₀ H ₁₇ NO ₄ [1]
Molecular Weight	215.25 g/mol [1]
CAS Number	833474-06-9 [1]

Table 2: Physical Properties of (R)-4-Boc-3-morpholinecarbaldehyde

Property	Value
Appearance	White to off-white solid [2]
Density	1.180 g/cm ³ [2]
Flash Point	141 °C [2]
pKa (Predicted)	-3.28 ± 0.40 [2]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C [2]
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Boc-3-morpholinecarbaldehyde is not readily available in the peer-reviewed literature. However, a highly plausible synthetic route involves the oxidation of the corresponding alcohol, (4-Boc-morpholin-3-yl)methanol. This transformation is a standard procedure in organic synthesis. Below is a proposed experimental protocol based on common oxidation methods, such as the Swern or Dess-Martin periodinane oxidation.

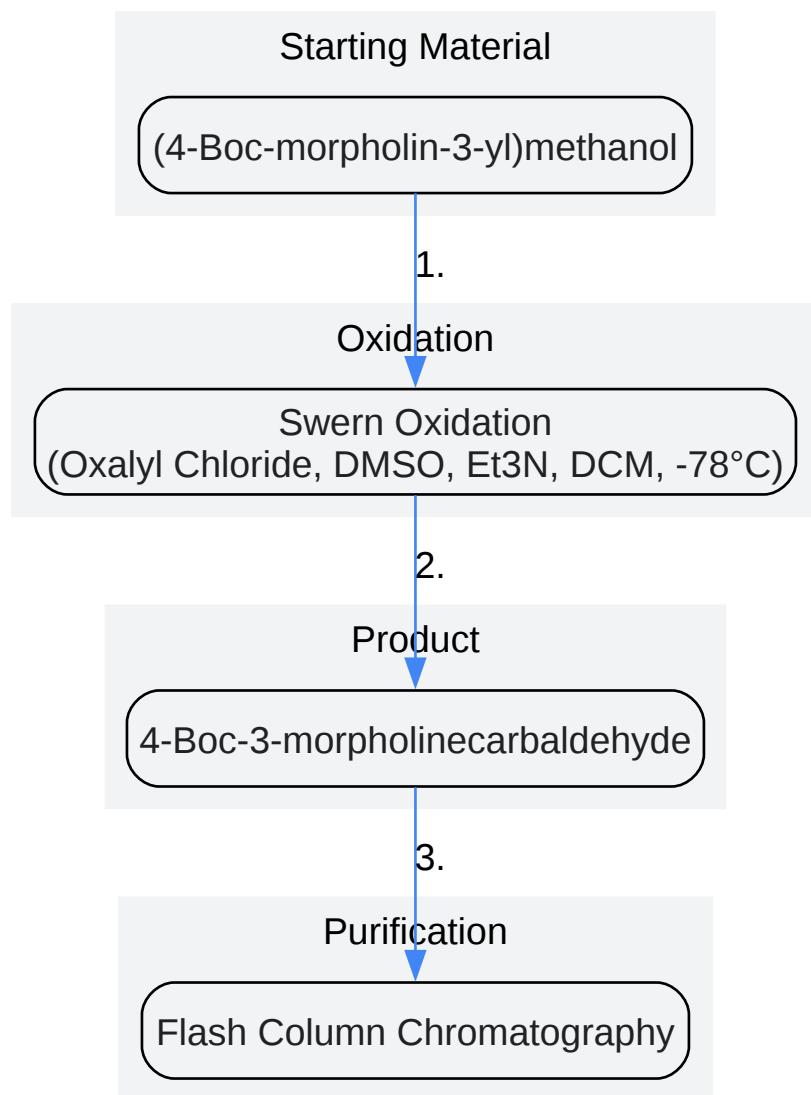
Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde via Swern Oxidation

This protocol is a hypothetical procedure based on well-established chemical transformations.

Materials:

- (4-Boc-morpholin-3-yl)methanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (Et_3N), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:


- Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath). To this solution, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.
- Addition of the Alcohol: Dissolve (4-Boc-morpholin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
- Quenching the Reaction: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour.

- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO_3 solution, and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Boc-3-morpholinecarbaldehyde.

Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong odor. All reagents should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 4-Boc-3-morpholinecarbaldehyde.

Expected Analytical Data

While experimental spectra for 4-Boc-3-morpholinecarbaldehyde are not widely published, the following section outlines the expected analytical data based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the Boc protecting group, and the aldehyde proton.

- Aldehyde Proton (CHO): A singlet or a doublet with a small coupling constant in the region of δ 9.5-10.0 ppm.
- Morpholine Ring Protons: A series of multiplets between δ 3.0 and 4.5 ppm. The proton at C3, adjacent to the aldehyde, will be deshielded.
- Boc Group Protons ((CH₃)₃C): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

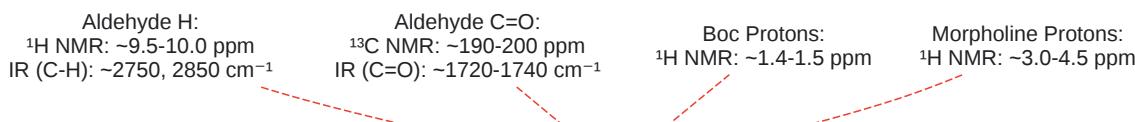
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
- Boc Carbonyl Carbon (C=O): A signal around δ 155 ppm.
- Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
- Morpholine Ring Carbons: Signals in the range of δ 40-70 ppm.
- Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

- Aldehyde C-H Stretch: Two weak to medium bands around 2850 and 2750 cm⁻¹.
- Carbonyl (C=O) Stretch: A strong absorption band for the aldehyde carbonyl around 1720-1740 cm⁻¹ and another for the Boc-group carbonyl around 1680-1700 cm⁻¹.
- C-N Stretch: A medium absorption band in the region of 1100-1300 cm⁻¹.


- C-O Stretch: A medium to strong absorption band around $1050\text{-}1150\text{ cm}^{-1}$.
- C-H Stretch (Aliphatic): Absorption bands in the region of $2850\text{-}3000\text{ cm}^{-1}$.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion (M^+): The expected molecular ion peak will be at $m/z = 215.1158$ (for the exact mass).
- Fragmentation: Common fragmentation patterns would include the loss of the Boc group ($C_5H_9O_2$) leading to a fragment at $m/z = 114.0555$, and the loss of isobutylene (C_4H_8) from the Boc group leading to a fragment at $m/z = 159.0637$.

Key Structural Features for Spectral Interpretation

[Click to download full resolution via product page](#)

Caption: Key structural features of 4-Boc-3-morpholinocarbaldehyde and their expected spectral signatures.

Role in Drug Discovery and Development

The morpholine moiety is a common feature in many approved drugs and clinical candidates. Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The Boc-protecting group on the nitrogen atom of 4-Boc-3-morpholinocarbaldehyde allows for the selective modification of other parts of the molecule. The aldehyde group is a

versatile functional handle that can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build more complex molecular architectures.

Therefore, 4-Boc-3-morpholinecarbaldehyde serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.^[3] Its utility lies in providing a pre-functionalized and protected morpholine core that can be readily incorporated into larger molecules during a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. 4-Boc-3-morpholinecarboxylic Acid [myskinrecipes.com]
- To cite this document: BenchChem. [physical properties of 4-Boc-3-morpholinecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153264#physical-properties-of-4-boc-3-morpholinecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com